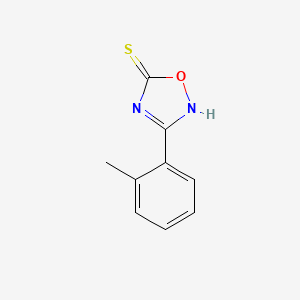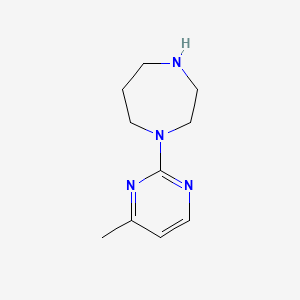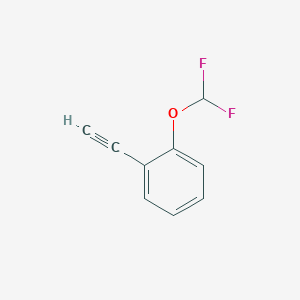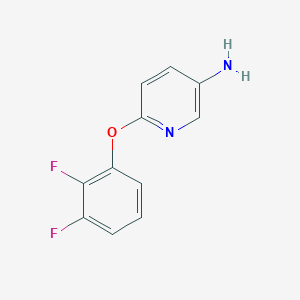
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is an organic compound with a molecular formula of C14H21NO3 This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an oxolan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and oxolan-3-amine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with oxolan-3-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst to reduce any impurities and obtain the desired compound.
Automated Synthesis: Advanced automated systems are employed to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Mescaline: Another phenethylamine derivative with psychoactive properties.
3-Methoxytyramine: A compound with structural similarities but distinct biological activities.
Uniqueness
n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1406115-93-2 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI Key |
BUPLSTXCTCFLLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCOC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCOC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)

![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)



![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)

![1-[3-Chloro-4-(2-methylpropoxy)phenyl]ethan-1-amine](/img/structure/B1428888.png)



